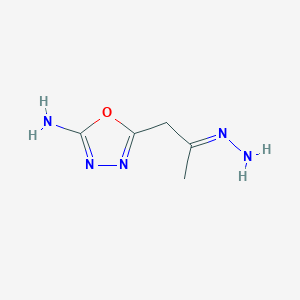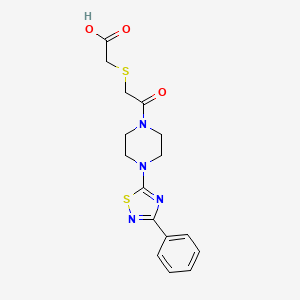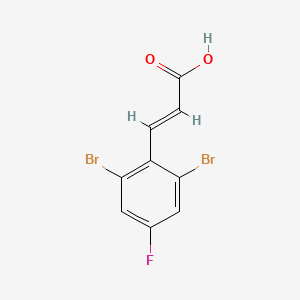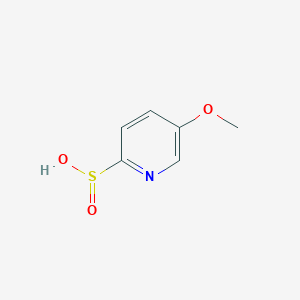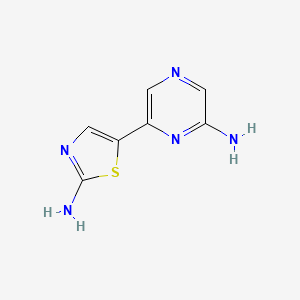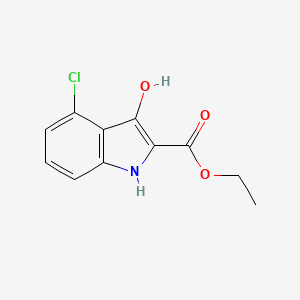
Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chloroaniline and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the indole ring. This can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Möhlau indole synthesis.
Functional Group Introduction: The chloro and hydroxy groups are introduced through selective halogenation and hydroxylation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include strong acids or bases, oxidizing agents, and solvents such as toluene or ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of Ethyl 3-hydroxy-1H-indole-2-carboxylate.
Substitution: Formation of Ethyl 4-amino-3-hydroxy-1H-indole-2-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
Ethyl 4-amino-3-hydroxy-1H-indole-2-carboxylate: Contains an amino group instead of a chloro group, leading to different pharmacological properties.
Ethyl 4-chloro-1H-indole-2-carboxylate: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10ClNO3 |
|---|---|
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)8-6(12)4-3-5-7(8)13-9/h3-5,13-14H,2H2,1H3 |
Clé InChI |
DUNJQKSTFAJZEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


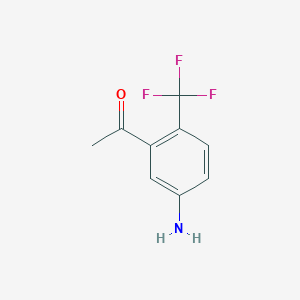
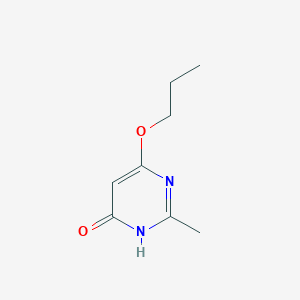

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
